3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Overview
Description
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated various synthetic pathways and chemical reactions involving derivatives of 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine. For example, Maeba, Mori, and Castle (1979) described the reductive cyclization of specific methyl acrylates to pyrido[2,3-c]pyridazines and the acid-catalyzed cyclization to pyrano[2,3-d]pyridazine, proposing a mechanism for these transformations (Maeba, Mori, & Castle, 1979). Similarly, Ames and Ward (1975) prepared 3-Chloro[1,4]benzodioxino[2,3-c]pyridazine from trichloropyridazine and catechol, exploring nucleophilic displacement reactions that often led to ring cleavage (Ames & Ward, 1975).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their antibacterial properties. Guo et al. (1988) reported on the synthesis and antibacterial activity of 7-chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido[2,3-c]pyridazine-3-carboxylic acid and its derivatives, showing promise in the development of new antibacterial agents (Guo et al., 1988).
Material Science
This compound and its derivatives have also found applications in material science. For instance, Ulrich, Ziessel, Luneau, and Rey (1994) synthesized a family of oligopyridine-based nitronyl-nitroxide biradicals starting from diformyl-substituted pyridines, including pyridazine derivatives. These biradicals form stable transition metal complexes and have potential applications in the development of novel materials (Ulrich, Ziessel, Luneau, & Rey, 1994).
Properties
IUPAC Name |
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPVPUGHBYWWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NN=C(C=C2O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717194 | |
Record name | 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943026-40-2 | |
Record name | 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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